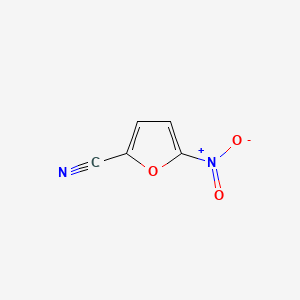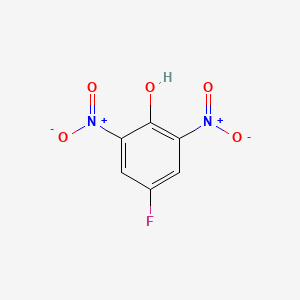
2-Fluor-6-methylpyridin
Übersicht
Beschreibung
2-Fluoro-6-methylpyridine , also known as 2-fluoro-6-picoline , is a chemical compound with the molecular formula C₆H₆FN . It is a heterocyclic aromatic compound containing a fluorine atom and a methyl group on a pyridine ring. The compound is used in various applications, including organic synthesis and pharmaceutical research .
Synthesis Analysis
2-Fluoro-6-methylpyridine can be synthesized via diazotization of 2-amino-6-methylpyridine in a solution containing hydrogen fluoride (HF) and 40% pyridine. This reaction leads to the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-methylpyridine consists of a six-membered pyridine ring with a fluorine atom at position 2 and a methyl group at position 6. The compound’s chemical formula is C₆H₆FN .
Chemical Reactions Analysis
2-Fluoro-6-methylpyridine can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and transformations involving its fluorine and methyl substituents. These reactions are essential for its use in organic synthesis and drug development .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
2-Fluor-6-methylpyridin: ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener fluorierter Pyridine. Diese Verbindungen sind aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften von großem Interesse, die durch das Vorhandensein von Fluoratomen verstärkt werden. Die elektronenziehende Natur des Fluoratoms führt zu einer verringerten Basizität und Reaktivität im Vergleich zu chlorierten und bromierten Analoga .
Radiopharmazeutika
Diese Verbindung wird auch bei der Herstellung von 18F-substituierten Pyridinen verwendet, die potenzielle Bildgebungsmittel für Positronen-Emissions-Tomographie (PET)-Scans sind. Diese Mittel können in der lokalen Strahlentherapie bei Krebs eingesetzt werden und bieten eine nicht-invasive Methode zur Diagnose und Überwachung des Krankheitsverlaufs .
Landwirtschaftliche Chemie
Im Agrarbereich dient This compound als Baustein für die Entwicklung neuer Produkte mit verbesserten physikalischen, biologischen und umweltfreundlichen Eigenschaften. Die Einführung von Fluoratomen in Leitstrukturen ist eine gängige Modifikation zur Steigerung der Aktivität von Agrochemikalien .
Pharmazeutische Entwicklung
Ungefähr 10 % der in der medizinischen Behandlung verwendeten Pharmazeutika enthalten ein Fluoratom. This compound kann ein Vorläufer für die Synthese dieser fluorierten Arzneimittel sein, die oft eine erhöhte Wirksamkeit und Stabilität aufweisen .
Organische Synthese
Diese Verbindung ist an verschiedenen organischen Synthesen beteiligt, z. B. an der Umemoto-Reaktion und der Balts-Schiemann-Reaktion. Es dient als vielseitiges Reagenz zur Einführung von Fluoratomen in organische Moleküle, was zur Entdeckung neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen führen kann .
Materialwissenschaften
This compound: wird für seine Anwendung in der Materialwissenschaft erforscht, insbesondere bei der Synthese von fortschrittlichen Materialien, die die Einarbeitung von Fluor für verbesserte Eigenschaften wie erhöhte Lösungsmittelbeständigkeit und thermische Stabilität erfordern .
Wirkmechanismus
Target of Action
It is known that fluorinated pyridines, such as 2-fluoro-6-methylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
It is known that fluoropyridines are less reactive than their chlorinated and brominated analogues due to reduced basicity . This suggests that 2-Fluoro-6-methylpyridine may interact with its targets in a unique manner compared to other pyridines.
Biochemical Pathways
It is known that fluoropyridines are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Fluoro-6-methylpyridine may play a role in such reactions, potentially affecting related biochemical pathways.
Result of Action
The presence of fluorine in the compound is known to confer interesting and unusual properties, which may result in unique molecular and cellular effects .
Action Environment
It is known that the compound is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, exposure to air, and pH.
Eigenschaften
IUPAC Name |
2-fluoro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMNVTJFUISBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193673 | |
| Record name | 2-Fluoro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
407-22-7 | |
| Record name | 2-Fluoro-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 407-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-fluoro-6-methylpyridine undergo halogen exchange reactions with bromotrimethylsilane or iodotrimethylsilane like some other substituted pyridines?
A1: Based on the research findings [], 2-fluoro-6-methylpyridine would likely be unreactive in halogen exchange reactions involving bromotrimethylsilane or iodotrimethylsilane. The study highlights that the presence of a 2-fluoro substituent, especially in combination with a 6-methyl group, inhibits this type of reaction. The researchers propose that the formation of N-trimethylsilylpyridinium salts is a crucial intermediate step in these halogen exchange reactions, and the 2-fluoro and 2,6-dihalo-substituted pyridines do not readily form these intermediates. Therefore, they remain unreactive under the reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)







